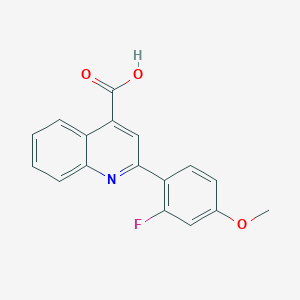

![molecular formula C15H16N2O5S B5641130 N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5641130.png)

N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide

Description

Synthesis Analysis

The synthesis of secondary amines from primary amines through compounds like N-[2-(4-Methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide involves sulfonation, N-sulfonation, protection, nitrogen protection, and alkylation reactions. Kurosawa, Kan, and Fukuyama (2003) described a method that showcases the versatility of nitrobenzenesulfonamides in the preparation of secondary amines, highlighting their utility in organic synthesis (Kurosawa, Kan, & Fukuyama, 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[2-(4-Methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide has been analyzed through crystal structure studies. Rodrigues et al. (2015) investigated the crystal structures of related compounds, revealing how different interactions, such as C—H⋯πaryl and C—H⋯O, contribute to their supramolecular architecture (Rodrigues et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of nitrobenzenesulfonamides, including their ability to undergo smooth alkylation and deprotection to yield secondary amines, are of significant interest. Fukuyama, Jow, and Cheung (1995) explored these aspects, providing insights into the reactivity and applications of these compounds in organic synthesis (Fukuyama, Jow, & Cheung, 1995).

Physical Properties Analysis

The physical properties of compounds like N-[2-(4-Methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide, including their crystal packing and hydrogen bonding, play a crucial role in their structural and functional analysis. Studies such as those by Yeong et al. (2018) on related compounds emphasize the importance of these properties in understanding the compound's behavior (Yeong, Chia, Quah, & Tan, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group compatibility, of N-[2-(4-Methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide derivatives have been extensively explored. Thalluri et al. (2014) discussed the synthesis and application of these compounds in the context of the Lossen rearrangement, demonstrating their versatility in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c1-22-14-6-2-12(3-7-14)10-11-16-23(20,21)15-8-4-13(5-9-15)17(18)19/h2-9,16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOVAPJIFGOZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzenesulfonamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,3S*)-3-methoxy-3-methyl-7-(4-pyridinyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5641056.png)

![4-[5-(1,4-dioxan-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5641064.png)

![ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5641068.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5641077.png)

![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepan-2-one](/img/structure/B5641101.png)

![3-{4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-piperazinyl}phenol](/img/structure/B5641107.png)

![N-({5-[(dimethylamino)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)quinoline-6-carboxamide](/img/structure/B5641123.png)

![1-(2-ethoxyphenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5641132.png)

![3-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5641140.png)

![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-furylmethyl)pyrrolidin-3-yl]-2-methoxyisonicotinamide](/img/structure/B5641155.png)